N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide
Description
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is a substituted propanamide derivative characterized by a central propanamide backbone with two distinct aromatic substituents: a 4-ethylphenoxy group at the second carbon and a 4-amino-2-methylphenyl group attached to the nitrogen atom.
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(4-ethylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-4-14-5-8-16(9-6-14)22-13(3)18(21)20-17-10-7-15(19)11-12(17)2/h5-11,13H,4,19H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWNTNCVIMVYNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation typically follows a convergent approach:
- Step 1: Synthesis or procurement of the amine component, N-(4-amino-2-methylphenyl).
- Step 2: Preparation of the acid or acid derivative bearing the 2-(4-ethylphenoxy) substituent.
- Step 3: Coupling of the amine and acid derivative to form the amide bond.
This approach allows for modular synthesis and optimization of each fragment before coupling.
Detailed Synthetic Routes
Synthesis of the Amine Component: N-(4-Amino-2-methylphenyl)
- The amine moiety can be prepared by selective nitration of 2-methyl aniline derivatives followed by reduction of the nitro group to the amino group.
- Alternatively, commercially available 4-amino-2-methyl aniline derivatives can be used directly.
- Protection of the amino group (e.g., Boc protection) may be employed during intermediate steps to prevent side reactions during coupling.
Preparation of 2-(4-Ethylphenoxy)propanoic Acid or Derivatives
- The 2-(4-ethylphenoxy) substituent is introduced via etherification of 2-hydroxypropanoic acid derivatives.
- Typical methods include:
- Williamson ether synthesis: Reacting 2-hydroxypropanoic acid or its ester with 4-ethylphenol under basic conditions to form the ether linkage.
- Protection of the acid group as an ester (e.g., methyl or ethyl ester) during etherification to prevent side reactions.
- After ether formation, the acid or acid derivative is purified for subsequent coupling.
Amide Bond Formation
- The key step is the coupling of the amine and acid derivative to form the amide bond.
- Common coupling reagents include:
- HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- DCC (Dicyclohexylcarbodiimide) with HOBt (1-Hydroxybenzotriazole)
- The reaction is typically carried out in an aprotic solvent such as dichloromethane or DMF at controlled temperatures.
- Deprotection steps (if amino or acid groups were protected) follow amide formation.
Representative Synthetic Procedure (Based on Literature and Patents)
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-Amino-2-methylaniline (commercial or synthesized) | Starting amine component | Purity > 97% |
| 2 | 2-Hydroxypropanoic acid methyl ester + 4-ethylphenol + base (e.g., K2CO3) | Williamson ether synthesis to form 2-(4-ethylphenoxy)propanoic acid methyl ester | Moderate to high yield (60-85%) |
| 3 | Hydrolysis of ester to acid (if needed) | Acid hydrolysis under acidic or basic conditions | Quantitative |
| 4 | Coupling: Amine + acid + HBTU + base (e.g., DIPEA) in DCM or DMF | Amide bond formation | Yields typically 70-90% |
| 5 | Purification by recrystallization or chromatography | Final product isolation | Purity > 98% confirmed by HPLC |
Analytical and Characterization Data
- Purity: Typically ≥ 98% as confirmed by HPLC.
- Structural confirmation: 1H NMR, 13C NMR, and HRMS are used to confirm the structure and purity.
- Batch-specific Certificate of Analysis (COA): Provided by manufacturers to ensure traceability and quality compliance.
Research Findings and Optimization Notes
- The choice of coupling reagent and solvent critically affects yield and purity.
- Protecting groups on the amine are often necessary to avoid side reactions during etherification or coupling.
- The etherification step is sensitive to reaction conditions; mild bases and controlled temperatures improve selectivity.
- Scale-up from gram to kilogram scale is feasible with optimized reaction conditions, as demonstrated by custom synthesis providers.
- The compound’s synthesis has been reported in patent literature emphasizing novel processes for related propanamide derivatives, highlighting the importance of temperature control and solvent choice during coupling and intermediate steps.
Summary Table of Preparation Methods
| Preparation Step | Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Amine preparation | Nitration + reduction or commercial sourcing | 2-methylaniline derivatives, reducing agents | Standard nitration and catalytic hydrogenation | 70-90% | Amino group protection may be required |
| Etherification | Williamson ether synthesis | 2-hydroxypropanoic acid ester, 4-ethylphenol, base | Room temp to reflux, aprotic solvents | 60-85% | Ester protection prevents acid side reactions |
| Ester hydrolysis | Acid or base hydrolysis | Acid or base, water, heat | Mild heating | Quantitative | Converts ester to acid |
| Amide coupling | HBTU or DCC/HOBt mediated coupling | Amine, acid, coupling reagent, base | 0-25°C, aprotic solvent | 70-90% | Protecting group removal post-coupling |
| Purification | Recrystallization or chromatography | Solvents like ethyl acetate, hexane | Ambient | High purity (>98%) | Ensures product quality |
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used in the presence of catalysts like iron(III) chloride.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Halogenated or nitrated derivatives of the phenyl rings.
Scientific Research Applications
Chemical Structure and Synthesis
Chemical Structure:
- Molecular Formula: C17H20N2O2
- Molecular Weight: 284.35 g/mol
The compound features an amine group and an ethoxy phenyl moiety, which are crucial for its biological activity. The synthesis typically involves the reaction of 4-aminophenol with 4-ethylphenol followed by acylation with propanoyl chloride under acidic conditions at elevated temperatures (80-100°C).
Synthesis Steps:
- Reactants: 4-Aminophenol and 4-Ethylphenol.
- Catalysts: Sulfuric acid or hydrochloric acid.
- Conditions: Heating to 80-100°C to form the intermediate product, followed by reaction with propanoyl chloride.
Medicinal Chemistry
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide has been explored for its potential therapeutic properties:
- Anti-inflammatory Effects: Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.
- Analgesic Properties: The compound has shown promise in reducing pain responses in animal models, indicating potential use in pain management.
- Enzyme Inhibition: It has been investigated as a biochemical probe for inhibiting specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
The biological effects of this compound are primarily attributed to its interaction with various molecular targets:
- Enzyme Binding: The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways.
- Signal Transduction Modulation: By altering signal transduction pathways, it can influence gene expression related to inflammation and pain.
Case Studies
-
Anti-inflammatory Studies:
- A study evaluated the compound's ability to inhibit cytokine production in vitro. Results showed a significant reduction in TNF-alpha levels when treated with this compound compared to control groups.
-
Analgesic Research:
- In animal models of pain induced by formalin injection, administration of the compound resulted in decreased paw licking time, suggesting effective analgesic properties.
-
Enzyme Inhibition:
- Investigations into the compound's effect on specific enzymes revealed that it could inhibit the activity of cyclooxygenase enzymes, which play a critical role in inflammation and pain pathways.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a broader class of N-arylpropanamides, which vary in substituents on the phenoxy and arylaminophenyl groups. Key structural analogs and their differences are outlined below:
Key Structural Insights :
- Phenoxy Group Modifications: Substituents like ethyl, methyl, chloro, or hydroxy groups influence lipophilicity, metabolic stability, and binding affinity. For example, the 4-ethyl group in the target compound may enhance membrane permeability compared to polar hydroxy or chloro derivatives .
- Arylaminophenyl Group: The 4-amino-2-methyl substitution is conserved in several analogs, suggesting a role in target recognition or solubility modulation .
Pharmacological and Physicochemical Comparisons
Pharmacological Activity
- Chlorinated Derivatives: Compounds like N-(4-Aminophenyl)-2-(2-chlorophenoxy)propanamide may exhibit higher reactivity due to electron-withdrawing chlorine atoms, but their toxicity profiles remain uncharacterized .
- Hydroxy/Methyl Derivatives: Polar groups (e.g., 4-hydroxyphenoxy) improve aqueous solubility but may reduce blood-brain barrier penetration compared to ethyl or methyl substituents .
Physicochemical Properties
- Lipophilicity (LogP): The 4-ethylphenoxy group in the target compound likely increases LogP compared to hydroxy or chloro analogs, favoring passive diffusion across biological membranes .
- Acid Dissociation (pKa): The amino group (pKa ~9–10) and amide functionality (pKa ~0–1) suggest zwitterionic behavior at physiological pH, influencing solubility and protein binding .
Biological Activity
N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₂N₂O₂
- Molecular Weight : Approximately 298.39 g/mol
- Functional Groups : The compound features an amine group, a propanamide backbone, and an ethylphenoxy moiety, which are critical for its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes that may include:
- Formation of the amine group through reduction reactions.
- Coupling reactions to attach the ethylphenoxy moiety to the propanamide backbone.
- Purification techniques such as recrystallization or chromatography to isolate the final product.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Its interactions with various biomolecules suggest potential applications in drug development.
Potential Biological Activities
- Anticancer Properties : Similar compounds have shown selective cytotoxicity against various cancer cell lines, suggesting that this compound may also possess anticancer effects.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, which could be explored further for therapeutic applications.
- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.
The mechanism by which this compound exerts its effects is likely multifaceted:
- It may bind to specific receptors or enzymes, altering their function.
- The presence of the amine and amide groups allows for hydrogen bonding and other interactions that can stabilize binding to biological targets.
Study 1: Antitumor Activity
A study on structurally related compounds indicated that modifications similar to those in this compound could enhance antitumor efficacy. For instance, amino acid prodrugs of related compounds demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7) .
Study 2: Pharmacological Applications
Another investigation focused on compounds with similar structures found that they exhibited notable interactions with cytochrome P450 enzymes, which are critical in drug metabolism . This suggests that this compound could influence drug metabolism pathways, potentially affecting pharmacokinetics and therapeutic outcomes.
Comparative Analysis with Similar Compounds
Q & A
[Basic] What synthetic methodologies are employed to prepare N-(4-Amino-2-methylphenyl)-2-(4-ethylphenoxy)-propanamide?
The synthesis typically involves coupling a phenoxypropanoyl derivative with a substituted aniline. Key steps include:
- Activation of the carboxylic acid : Use of coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to form an active ester intermediate .
- Amide bond formation : Reaction of the activated intermediate with 4-amino-2-methylaniline under inert atmosphere (e.g., nitrogen) in polar aprotic solvents like DMF or dichloromethane .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization to isolate the product, yielding ~45–57% .
- Characterization : Confirmation via , , and mass spectrometry (MS) to verify structural integrity .
[Basic] How is the structural integrity of this compound validated in academic research?
Routine analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : identifies protons on the aromatic rings (e.g., 4-ethylphenoxy group at δ 6.8–7.2 ppm) and methyl/amino groups (δ 2.1–2.5 ppm). confirms carbonyl (C=O, ~170 ppm) and quaternary carbons .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]) match theoretical molecular weights. Fragmentation patterns corroborate substituent positions .
- Melting Point Analysis : Consistency with literature values ensures purity .
[Advanced] What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in activity (e.g., varying IC values) may arise from:
- Assay Conditions : Differences in solvent (DMSO concentration), cell lines, or incubation times. Standardized protocols (e.g., CLSI guidelines) mitigate variability .
- Impurity Profiles : Trace byproducts (e.g., unreacted aniline) can skew results. High-performance liquid chromatography (HPLC) with >98% purity thresholds is critical .
- Structural Isomerism : Regioisomers or stereoisomers may form during synthesis. Chiral HPLC or X-ray crystallography clarifies configuration .
[Advanced] How are structure-activity relationships (SAR) established for derivatives of this compound?
SAR studies focus on modifying substituents to optimize target binding:
- Phenoxy Group Variations : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhances hydrophobic interactions, as seen in TRPV1 antagonists where 3-fluoro-4-(methylsulfonamido)phenyl groups improved potency .
- Amide Linker Modifications : Replacing the propanamide backbone with cyclopropaneamido groups alters conformational flexibility, impacting receptor affinity .
- Quantitative SAR (QSAR) : Computational models (e.g., CoMFA, molecular docking) predict bioactivity trends. For example, 6-methoxy-2-naphthyl derivatives showed enhanced antibacterial activity via FabI inhibition .
[Advanced] What crystallographic techniques elucidate the 3D structure of this compound?
- Single-Crystal X-ray Diffraction : Crystals grown via vapor diffusion (e.g., ethyl acetate/petroleum ether) are analyzed using SHELX software. Key parameters:
- Space group (e.g., P1 for triclinic systems) .
- Hydrogen-bonding networks (e.g., N–H⋯O interactions forming S(5) motifs) stabilize molecular packing .
- Torsional angles (e.g., 80.25° between aromatic rings) reveal steric effects .
- SHELX Refinement : High-resolution data (R-factor < 0.05) validate atomic positions. Displacement parameters (ADPs) assess thermal motion .
[Basic] What in vitro models are used to evaluate its pharmacological activity?
- Antibacterial Assays : Minimum inhibitory concentration (MIC) tests against Bacillus subtilis (e.g., MIC = 1.95 µg/ml for related propanamides) .
- Enzyme Inhibition : Fluorometric assays (e.g., IDO1 inhibition for cancer immunotherapy candidates) measure IC values .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) assess selectivity .
[Advanced] How do researchers address low solubility in biological testing?
- Prodrug Design : Esterification of the amino group improves lipophilicity .
- Co-solvent Systems : DMSO/PBS mixtures (<0.1% DMSO) prevent precipitation .
- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles enhances bioavailability .
[Advanced] What analytical challenges arise in characterizing degradation products?
- Oxidative Degradation : The 4-ethylphenoxy group is prone to hydroxylation. LC-MS/MS identifies metabolites (e.g., hydroxylated derivatives) .
- Hydrolysis : Amide bond cleavage under acidic/alkaline conditions generates 4-amino-2-methylaniline. Stability studies (pH 1–9, 37°C) guide storage protocols .
[Basic] What safety precautions are recommended during handling?
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste Disposal : Neutralization with dilute acetic acid before disposal in halogenated waste containers .
[Advanced] How is computational chemistry applied to optimize this compound’s design?
- Docking Simulations : AutoDock Vina predicts binding modes to targets like TRPV1 or IDO1 .
- Pharmacophore Modeling : 3D pharmacophores (e.g., hydrogen bond acceptors at 4-ethylphenoxy) guide lead optimization .
- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
